molecular formula C8H16N2 B8517071 N-cyclobutyl-N-methylazetidin-3-amine

N-cyclobutyl-N-methylazetidin-3-amine

Cat. No. B8517071
M. Wt: 140.23 g/mol
InChI Key: NMVXAWCEPLDEFP-UHFFFAOYSA-N
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Patent
US09345713B2

Procedure details

Combined a solution of tert-butyl 3-(cyclobutyl(methyl)amino)azetidine-1-carboxylate (285 mg, 1.186 mmol) in methylene chloride (6 mL) and added 4 M HCl in dioxane (1.186 mL, 4.74 mmol) and the solution stirred at 20° C. for 30 h. The solution was concentrated in vacuo and concentrated from heptane/methylene chloride to give the title compound as a hydrochloride acid salt (191 mg, 0.896 mmol, 76%) as a light yellow solid which was used without further purification.
Name
tert-butyl 3-(cyclobutyl(methyl)amino)azetidine-1-carboxylate
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.186 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]([CH3:17])[CH:6]2[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]2)[CH2:4][CH2:3][CH2:2]1.[ClH:18].O1CCOCC1>C(Cl)Cl>[CH:1]1([N:5]([CH3:17])[CH:6]2[CH2:9][NH:8][CH2:7]2)[CH2:4][CH2:3][CH2:2]1.[ClH:18]

Inputs

Step One
Name
tert-butyl 3-(cyclobutyl(methyl)amino)azetidine-1-carboxylate
Quantity
285 mg
Type
reactant
Smiles
C1(CCC1)N(C1CN(C1)C(=O)OC(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.186 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 20° C. for 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated from heptane/methylene chloride

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C1(CCC1)N(C1CNC1)C
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.896 mmol
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.